9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is a complex organic molecule with significant importance in various scientific fields. This compound is known for its unique structure, which includes an oxolan ring and a purine base, making it a subject of interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one typically involves multiple steps, starting from simpler precursors. One common method involves the condensation of a purine derivative with a sugar moiety under controlled conditions. The reaction often requires the use of protecting groups to ensure the correct formation of the oxolan ring and the purine base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving chromatography and crystallization steps to isolate the desired product. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while substitution reactions can yield a variety of substituted purine analogs.
Scientific Research Applications
9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one: has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of 9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-methoxyguanosine: A similar compound with a methoxy group at the 8-position.
2-thioadenosine: A compound with a sulfur atom replacing an oxygen atom in the purine ring.
N2,N2-dimethylguanosine: A derivative with two methyl groups attached to the nitrogen atoms in the purine ring.
Uniqueness
9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one: is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse modifications, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C10H14N6O4 |
---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H14N6O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-6,9,17-18H,1,11H2,(H2,12,15,19)/t3-,4-,5?,6-,9-/m1/s1 |
InChI Key |
NOUMDGXCGDQQOD-KJBFOJHNSA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.